

A Comprehensive Technical Guide to 5-Benzylxy-6-methoxyindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Benzylxy-6-methoxyindole

Cat. No.: B015843

[Get Quote](#)

This guide provides an in-depth analysis of **5-Benzylxy-6-methoxyindole**, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delineates its chemical structure, physicochemical properties, a robust synthetic pathway, and analytical characterization. The content is grounded in established chemical principles, offering field-proven insights to ensure both technical accuracy and practical applicability in a research and development setting.

Core Compound Identification

5-Benzylxy-6-methoxyindole is a disubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the 5 and 6 positions, such as the introduction of benzylxy and methoxy groups, are critical for modulating the electronic properties and steric profile of the molecule. This makes it a valuable building block in the synthesis of complex pharmaceutical agents and biologically active compounds.^{[1][2][3]} The benzylxy group, in particular, often serves as a protective group for the phenol moiety, which can be selectively removed during later synthetic stages.

Chemical Structure

The molecular structure consists of a bicyclic indole core, with a benzylxy group (-OCH₂C₆H₅) at position 5 and a methoxy group (-OCH₃) at position 6.

Caption: Chemical structure of **5-Benzylxy-6-methoxyindole**.

Physicochemical and Tabulated Data

The compound presents as a solid at room temperature and requires specific storage conditions to maintain its stability.[4][5] Its solubility profile indicates a non-polar to moderately polar character, consistent with its structure.[5][6]

Table 1: Key Properties and Identifiers

Property	Value	Reference(s)
CAS Number	4790-04-9	[4][5][6][7]
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[4][6][7]
Molecular Weight	253.30 g/mol	[4][7]
Alternate Names	6-Methoxy-5-(phenylmethoxy)-1H-indole	[4][7]
InChIKey	XDLZHWUPJHWVFK-UHFFFAOYSA-N	[4][5]
Appearance	White to Pale Brown Solid	[6]
Melting Point	93-94 °C	[4][6]
Boiling Point	430.9 ± 30.0 °C (Predicted)	[4][6]
Density	1.202 ± 0.06 g/cm ³ (Predicted)	[4][6]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	[5][6]

| Storage Conditions | -20°C Freezer, protect from light |[4][5] |

Synthesis and Purification Protocol

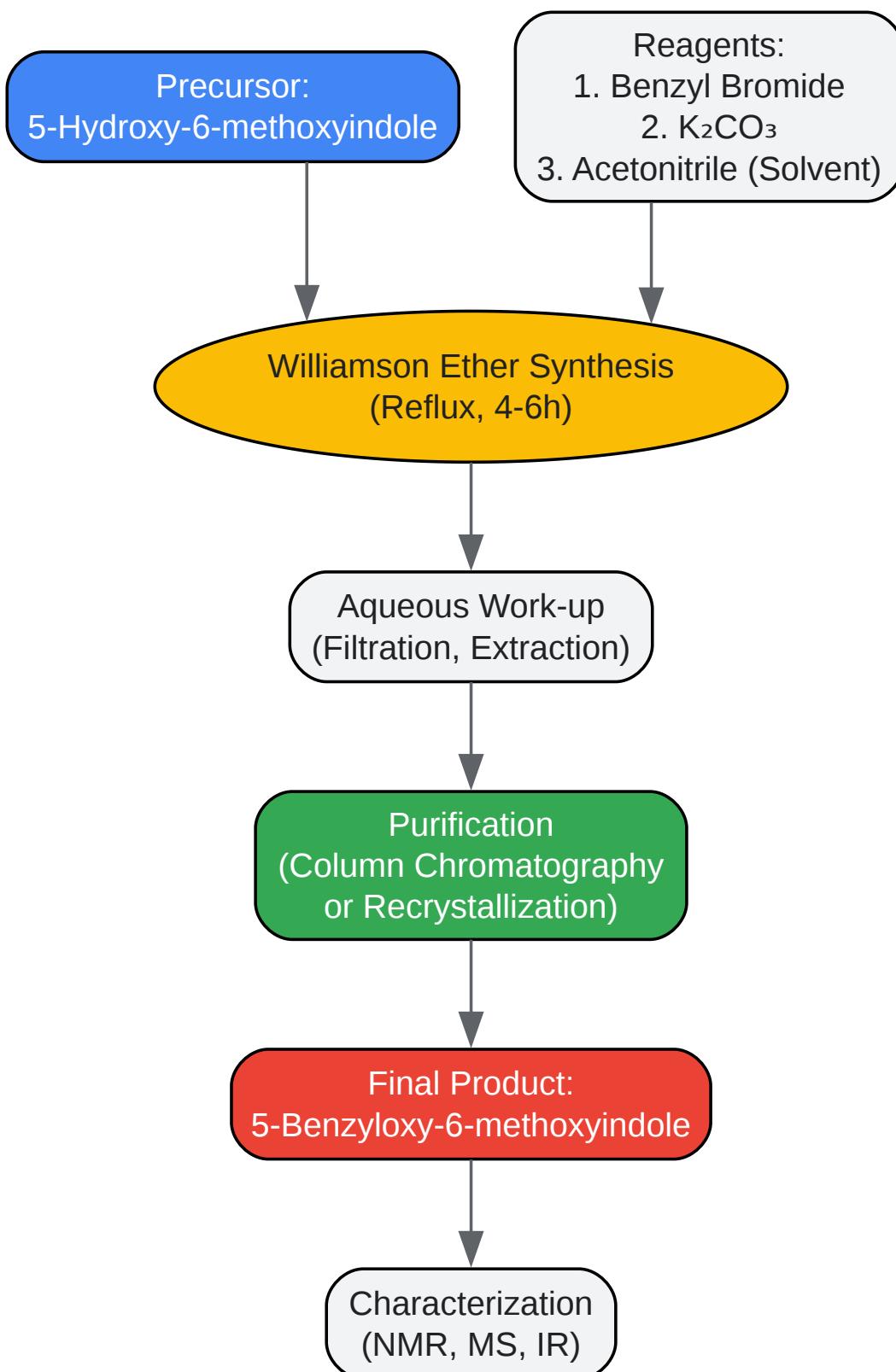
Synthetic Rationale and Strategy

The synthesis of **5-Benzyl-6-methoxyindole** is most logically achieved via a Williamson ether synthesis. This strategy involves the benzylation of the free hydroxyl group at the C5 position of the indole ring. The necessary precursor, 5-hydroxy-6-methoxyindole, can be

synthesized through established methods, often involving reductive cyclization of a suitably substituted nitrostyrene derivative.[\[8\]](#) This two-step approach is efficient and allows for high purity of the final product. The choice of a weak base like potassium carbonate is critical to prevent deprotonation of the indole N-H, ensuring selective O-alkylation of the more acidic phenolic hydroxyl group.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-6-methoxyindole (Precursor) This protocol is adapted from general procedures for indole synthesis via reductive cyclization.[\[8\]](#)


- Reaction Setup: To a solution of (E)-1-(Benzylxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (approx. 0.1 g per gram of starting material).
- Reduction: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
- Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 5-hydroxy-6-methoxyindole.

Step 2: Synthesis of **5-Benzylxy-6-methoxyindole** This protocol employs a standard Williamson ether synthesis.[\[9\]](#)

- Reaction Setup: In a round-bottomed flask, dissolve 5-hydroxy-6-methoxyindole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
- Addition of Base: Add anhydrous potassium carbonate (K_2CO_3) (1.5-2.0 eq) to the mixture.
- Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
- Reaction: Heat the mixture to reflux (approx. 80 °C for acetonitrile) and stir for 4-6 hours. Monitor the reaction progress by TLC.

- Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified via recrystallization or silica gel column chromatography to afford pure **5-Benzylxy-6-methoxyindole**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Benzyl-6-methoxyindole**.

Analytical and Spectroscopic Profile

Full analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures based on the molecule's structure.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the indole N-H (typically δ 8.0-8.5 ppm), a series of signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the four protons on the indole core and the five protons of the benzyl group, a sharp singlet for the benzylic methylene (-CH₂-) protons (δ ~5.1 ppm), and a singlet for the methoxy (-OCH₃) protons (δ ~3.9 ppm).
- ^{13}C NMR Spectroscopy: The carbon NMR will display 16 distinct signals corresponding to each carbon atom in the unique electronic environments of the indole and benzyl rings.
- Infrared (IR) Spectroscopy: The IR spectrum should feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. Other key absorbances include C-O ether stretches and aromatic C-H and C=C vibrations.[10]
- Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ at an m/z value corresponding to its exact mass (253.1103 g/mol).[4]

Applications in Research and Drug Development

5-Benzyl-6-methoxyindole is primarily utilized as a versatile intermediate in organic synthesis.[5][11] Its structural features are present in a variety of pharmacologically relevant classes of molecules.

- Precursor for Bioactive Molecules: As a substituted indole, it is a valuable precursor for synthesizing tryptamine derivatives and other analogs being investigated as serotonin (5-HT) receptor agonists or antagonists.[1]
- Scaffold for Medicinal Chemistry: The compound serves as a foundational scaffold for building more complex molecules. The methoxy and benzyloxy groups can be further

modified or can serve to orient other reactants in subsequent synthetic steps, enabling the creation of libraries of compounds for screening.

- Neuropharmacology Research: Given that the related compound 5-methoxyindole is a key precursor to melatonin, **5-Benzylxy-6-methoxyindole** can be used to synthesize analogs of melatonin and other neurohormones to study structure-activity relationships (SAR) in neurological pathways.[1][12]

Health, Safety, and Handling

As with any laboratory chemical, **5-Benzylxy-6-methoxyindole** should be handled with care in a well-ventilated area, preferably a fume hood.[4]

- Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[5]
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]
- Storage: The compound should be stored in a tightly sealed container in a freezer at -20°C, protected from light and moisture to ensure long-term stability.[4][5]

Conclusion

5-Benzylxy-6-methoxyindole is a well-defined chemical entity with significant value for the scientific community. Its straightforward synthesis and versatile structure make it an important building block in the development of novel therapeutics and other complex organic molecules. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a modern research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 4790-04-9|5-Benzylxy-6-methoxyindole|5-Benzylxy-6-methoxyindole|MFCD00037973-范德生物科技公司 [bio-fount.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. mdpi.com [mdpi.com]
- 11. 6-Benzylxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 12. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Benzylxy-6-methoxyindole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015843#structure-and-molecular-weight-of-5-benzylxy-6-methoxyindole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com